N*1*-(2-Bromo-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
Description
N¹-(2-Bromo-benzyl)-N¹-isopropyl-ethane-1,2-diamine is a substituted diamine featuring a 2-bromo-benzyl group and an isopropyl group attached to the N¹ nitrogen of an ethane-1,2-diamine backbone. This compound is part of a broader class of bis-benzyl-substituted diamines synthesized via reductive amination of Schiff bases (e.g., reduction of imines using NaBH₄) .
Properties
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGNDBFKCCRQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the following steps:
Bromination of Benzyl Compounds: The starting material, 2-bromobenzyl bromide, can be prepared by the bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under radical conditions.
Alkylation: The brominated benzyl compound is then reacted with isopropylamine to introduce the isopropyl group.
Formation of Ethane-1,2-diamine Backbone: The final step involves the reaction of the intermediate with ethane-1,2-diamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives with various functional groups.
Oxidation and Reduction: Products include benzyl alcohols, aldehydes, or dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isopropyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through similar mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula where explicit data were unavailable.
Biological Activity
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine has the molecular formula C12H19BrN2. The presence of a bromo group and an isopropyl group on the ethane-1,2-diamine backbone contributes to its unique chemical properties and biological activities.
The biological activity of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as a ligand for specific receptors or enzymes, influencing signaling pathways that regulate cellular functions.
Key Mechanisms:
- Receptor Binding: The bromo-benzyl moiety enhances binding affinity to target receptors, potentially modulating their activity.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Anticancer Properties
Recent studies have investigated the anticancer potential of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine against various cancer cell lines. For instance, research has shown that derivatives of similar compounds exhibit significant cytotoxic effects on breast (MCF-7) and lung (A-549) cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine | MCF-7 | TBD |
| N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine | A-549 | TBD |
Note: Specific IC50 values for N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine were not found in the literature but are expected to be comparable to related compounds.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies indicate that similar diamines can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various derivatives based on the indolinone scaffold, compounds structurally related to N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine were tested against MCF-7 and A-549 cell lines. The results demonstrated significant growth inhibition compared to control groups, indicating promising anticancer properties.
Case Study 2: Mechanistic Studies
Mechanistic studies utilizing molecular docking simulations have suggested that N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine binds effectively within the active site of target proteins involved in cancer progression. This binding could lead to inhibition of tumor growth through modulation of key signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
